molecular formula C16H12N2O2 B2548289 3-Methyl-2-phenylquinoxaline-6-carboxylic acid CAS No. 90833-78-6

3-Methyl-2-phenylquinoxaline-6-carboxylic acid

Cat. No.: B2548289
CAS No.: 90833-78-6
M. Wt: 264.284
InChI Key: HFIKXJHFFUAPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-phenylquinoxaline-6-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C16H12N2O2, is characterized by a quinoxaline core substituted with a methyl group at the third position, a phenyl group at the second position, and a carboxylic acid group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenylquinoxaline-6-carboxylic acid typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 3-methyl-2-phenylquinoxaline with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-phenylquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

3-Methyl-2-phenylquinoxaline-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar core structure.

    2-Phenylquinoxaline: Lacks the methyl and carboxylic acid substituents.

    3-Methylquinoxaline: Lacks the phenyl and carboxylic acid substituents.

Uniqueness: 3-Methyl-2-phenylquinoxaline-6-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-methyl-2-phenylquinoxaline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10-15(11-5-3-2-4-6-11)18-13-8-7-12(16(19)20)9-14(13)17-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIKXJHFFUAPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=N1)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 3-methyl-2-phenylquinoxaline-6-carboxylate (90 mg, 0.32 mmol, 1.00 equiv) and LiOH (20.7 mg, 0.90 mmol, 5.00 equiv) in 1,4-dioxane/H2O (9/3 mL) was placed in a 50-mL round-bottom flask and allowed to react, with stirring, for 1 hr while the temperature was maintained at reflux in an oil bath. The resulting mixture was concentrated under vacuum, and the pH adjusted to 4 with HCl (1M). The solids were collected by filtration and dried in an oven under reduced pressure, yielding 30 mg (33%) of 3-methyl-2-phenylquinoxaline-6-carboxylic acid as a white solid.
Name
methyl 3-methyl-2-phenylquinoxaline-6-carboxylate
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
20.7 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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